(His32,Leu34)-Neuropeptide Y (32-36)

Neuropeptide Y Receptor Binding Peptide SAR Pharmacological Activity

This rationally designed pentapeptide (H-His-Arg-Leu-Arg-Tyr-NH₂) is the result of two critical amino acid substitutions that transform the essentially inactive native NPY C-terminal fragment (IC₅₀ >100 µM) into a high-affinity ligand (IC₅₀ = 0.45 µM). Procuring the unmodified native sequence yields a non-functional negative control. Choose (His32,Leu34)-NPY (32-36) for measurable, reproducible receptor binding data in your NPY pharmacology studies.

Molecular Formula C33H54N14O6
Molecular Weight 742.9 g/mol
Cat. No. B12109198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(His32,Leu34)-Neuropeptide Y (32-36)
Molecular FormulaC33H54N14O6
Molecular Weight742.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CN=CN2)N
InChIInChI=1S/C33H54N14O6/c1-18(2)13-26(47-30(52)23(5-3-11-41-32(36)37)44-28(50)22(34)15-20-16-40-17-43-20)31(53)45-24(6-4-12-42-33(38)39)29(51)46-25(27(35)49)14-19-7-9-21(48)10-8-19/h7-10,16-18,22-26,48H,3-6,11-15,34H2,1-2H3,(H2,35,49)(H,40,43)(H,44,50)(H,45,53)(H,46,51)(H,47,52)(H4,36,37,41)(H4,38,39,42)
InChIKeyIVILZDFWVWZRQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(His32,Leu34)-Neuropeptide Y (32-36): Procurement-Focused Overview and Baseline Characteristics


(His32,Leu34)-Neuropeptide Y (32-36), a synthetic pentapeptide (CAS 168916-68-5) corresponding to the C-terminal fragment of Neuropeptide Y (NPY), is a defined research tool engineered through two amino acid substitutions: His for Thr at position 32 and Leu for Gln at position 34 [1]. This compound is not a naturally occurring fragment; its sequence, H-His-Arg-Leu-Arg-Tyr-NH₂ (HRLRY-NH₂), was rationally designed to overcome the negligible receptor binding affinity observed in the native NPY C-terminal pentapeptide, which is essentially inactive [2]. The molecule is commercially available for research purposes and is primarily utilized as a ligand in binding assays and a synthetic intermediate for developing more complex, selective NPY receptor probes .

Critical Differentiation of (His32,Leu34)-Neuropeptide Y (32-36): Why the Native NPY C-Terminal Pentapeptide is an Ineffective Substitute


Simple substitution of (His32,Leu34)-Neuropeptide Y (32-36) with the native NPY C-terminal pentapeptide (Thr32, Gln34)-NPY (32-36) or other unmodified NPY fragments is scientifically indefensible due to a profound, quantifiable gap in receptor engagement. The unmodified NPY (32-36) fragment exhibits an IC₅₀ greater than 100 µM at the rat brain receptor, rendering it essentially inactive [1]. In stark contrast, the two-point mutation in (His32,Leu34)-NPY (32-36) confers a >200-fold increase in binding affinity, achieving an IC₅₀ of 0.45 µM . Procurement of the native sequence for receptor-binding studies would, therefore, yield a non-functional negative control, not a viable test article. This differential pharmacology dictates that the specific (His32,Leu34)-modified sequence is non-negotiable for experiments requiring measurable interaction with NPY receptors at physiologically relevant concentrations.

Quantitative Differentiation Guide for Procuring (His32,Leu34)-Neuropeptide Y (32-36) vs. Analogs


Evidence #1: >200-Fold Affinity Gain Over Native NPY(32-36) at Rat Brain Receptor

The target compound exhibits a dramatic improvement in receptor binding affinity compared to its native, unmodified counterpart. The native NPY C-terminal pentapeptide, (Thr32, Gln34)-NPY (32-36), is essentially inactive, with an IC₅₀ exceeding 100 µM . The specific dual substitution to (His32, Leu34) in the target compound reduces the IC₅₀ to 0.45 µM, representing a >200-fold increase in potency .

Neuropeptide Y Receptor Binding Peptide SAR Pharmacological Activity

Evidence #2: Distinct Structural Features for Selective NPY Receptor Fragment Interrogation

The C-terminal pentapeptide sequence of NPY is critical for receptor recognition, but the native sequence has negligible affinity. The His32 and Leu34 substitutions in (His32,Leu34)-NPY (32-36) are reported to modify receptor-binding characteristics and structural rigidity compared to the native pentapeptide, enabling its use for selective interrogation of receptor fragment interactions . This contrasts with other NPY fragments like NPY(3-36) or NPY(13-36), which exhibit different receptor selectivity profiles (e.g., Y2 preference) [1].

Receptor Subtype Selectivity C-Terminal NPY Fragment Molecular Recognition

Evidence #3: Utility as a Synthetic Precursor for Picomolar-Affinity Y4-Selective Agonists

While (His32,Leu34)-NPY (32-36) itself has micromolar affinity, it serves as a crucial sequence template for generating highly potent and selective Y4 receptor agonists. Published research demonstrates that dimerization and further modification of NPY(32-36)-based sequences yields compounds with picomolar affinity for the Y4 receptor [1]. This contrasts with the monomeric compound, which does not exhibit this level of potency or selectivity. For example, the monomeric pentapeptide sequence was used as a building block to develop a dimeric agonist with picomolar affinity that potently inhibits food intake in mice via Y4 receptors [2].

Y4 Receptor Pharmacology Peptide Dimerization Anti-Obesity Research

Evidence #4: Application in Immunohistochemical Detection of Amidated NPY (Supporting Use Case)

A Cys-linked variant of the NPY(32-36) sequence, Cys-NPY(32-36)amide, has been extensively used to generate antisera that specifically recognize the biologically active, amidated form of NPY [1]. These antisera do not cross-react with non-amidated NPY, enabling precise immunohistochemical mapping of active NPY-ergic neurons in the human frontal cortex [2]. While (His32,Leu34)-NPY (32-36) itself is not an immunogen, its closely related NPY(32-36) sequence demonstrates the utility of this C-terminal epitope as a critical recognition domain for detecting processed, active NPY.

Immunohistochemistry Neuropeptide Processing Antibody Production

Optimal Research Applications for (His32,Leu34)-Neuropeptide Y (32-36) Based on Validated Evidence


Quantitative NPY Receptor Binding Studies Requiring a Functional C-Terminal Ligand

This compound is ideally suited for in vitro receptor binding assays (e.g., radioligand displacement) where a functional NPY C-terminal fragment is required as a reference agonist or as a tool to define the minimal binding epitope. Its measurable affinity (IC₅₀ = 0.45 µM) allows for the determination of binding constants and competitive displacement curves, which is impossible with the >200-fold less active native NPY (32-36) pentapeptide . This makes it a critical reagent for laboratories studying NPY receptor pharmacology at the molecular level.

Medicinal Chemistry Programs Developing Y4 Receptor-Targeted Therapeutics

The compound serves as a validated synthetic precursor and structural template for creating high-affinity, Y4 receptor-selective agonists. Research has demonstrated that dimerization and further modification of NPY(32-36)-based sequences, including variants related to this compound, yield ligands with picomolar potency for the Y4 receptor [1]. Medicinal chemists and drug discovery teams can utilize this monomeric peptide to synthesize and screen novel analogues aimed at modulating appetite, energy homeostasis, and related physiological processes where Y4 receptor signaling is implicated.

Structure-Activity Relationship (SAR) Studies of the NPY C-Terminus

This specific double-mutant provides a defined and measurable starting point for SAR investigations focused on the C-terminal region of NPY. By comparing its binding properties to other NPY fragments and full-length NPY, researchers can dissect the precise contributions of amino acids at positions 32 and 34 to receptor recognition and activation . Its use helps delineate the structural determinants that convert an inactive peptide fragment into a functional ligand, offering insights into the molecular basis of NPY receptor interactions.

Production and Characterization of NPY C-Terminal-Specific Antibodies

Although not directly used as an immunogen, this compound or its close analogs can be employed as a screening reagent in ELISA or other immunoassays to characterize the binding specificity of antibodies raised against the NPY C-terminal region. Its defined sequence and substitutions can help map the precise epitope recognized by antibodies developed using Cys-NPY(32-36)amide as an immunogen, as previously described [2]. This ensures that antibody-based detection tools are properly validated for specificity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (His32,Leu34)-Neuropeptide Y (32-36)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.